(2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid: is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a carboxylic acid group. Its stereochemistry is defined by the (2S,4S,5S) configuration, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Hydroxylation: Introduction of the hydroxy group at the 4-position can be achieved through selective hydroxylation reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and chiral separation methods are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Acidic or basic conditions can facilitate the substitution of the Boc group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various protected or functionalized derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its stereochemistry allows for specific interactions with biological molecules, making it useful in research on enzyme-substrate specificity.
Medicine
In pharmaceutical research, this compound serves as an intermediate in the synthesis of drugs and bioactive molecules. Its ability to form stable derivatives makes it a valuable tool in drug development .
Industry
The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the hydroxy and carboxylic acid groups participate in hydrogen bonding and other interactions. These interactions facilitate the compound’s role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-5-methylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxymethylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-5-ethylpyrrolidine-2-carboxylic acid
Uniqueness
The unique (2S,4S,5S) stereochemistry of (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid distinguishes it from other similar compounds. This specific configuration imparts distinct biological and chemical properties, making it particularly valuable in stereoselective synthesis and research .
Properties
IUPAC Name |
(2S,4S,5S)-4-hydroxy-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-6-8(13)5-7(9(14)15)12(6)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSGCMWXNNWCNP-FXQIFTODSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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